molecular formula C23H21N3O3S B2498506 N-(pyridin-3-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide CAS No. 946246-23-7

N-(pyridin-3-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide

Cat. No.: B2498506
CAS No.: 946246-23-7
M. Wt: 419.5
InChI Key: SOZFKGUEPPPKNO-UHFFFAOYSA-N
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Description

N-(pyridin-3-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide is a useful research compound. Its molecular formula is C23H21N3O3S and its molecular weight is 419.5. The purity is usually 95%.
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Biological Activity

N-(pyridin-3-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Pyridine ring : Contributes to its interaction with various biological targets.
  • Indole moiety : Known for its diverse biological activities.
  • Tosyl group : Enhances the compound's solubility and reactivity.

Its molecular formula is C23H21N3O3SC_{23}H_{21}N_{3}O_{3}S with a molecular weight of 419.5 g/mol.

Research indicates that this compound exhibits significant anti-inflammatory and antiallergic activities. The compound's mechanism involves:

  • Inhibition of Histamine Release : It has been shown to inhibit histamine release from mast cells, which is crucial in allergic reactions.
  • Cytokine Production Modulation : The compound can modulate cytokine production from T-helper cells, potentially reducing inflammation.

Antiallergic Properties

The compound's antiallergic effects have been demonstrated through various in vitro studies. It has shown potent inhibition of immune responses associated with allergies, making it a candidate for treating allergic conditions.

Anti-inflammatory Effects

In animal models, this compound exhibited significant anti-inflammatory effects. These effects were assessed using standard inflammation models, where the compound reduced edema and inflammatory markers.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound against structurally similar compounds:

Compound NameStructure HighlightsBiological ActivityUniqueness
N-(pyridin-4-yl)-(indol-3-yl)acetamideContains a pyridine and indoleAntiallergic propertiesLacks tosyl group
5-Hydroxyindoleacetic acidIndole derivative with hydroxyl groupNeurotransmitter metabolismDifferent functional groups
3-TosylindoleIndole with tosyl group onlyAntimicrobial activityNo acetamide functionality

This compound is particularly notable for its combination of a pyridine moiety with an acetamide structure and a tosyl group on the indole ring, enhancing its interaction with biological targets compared to simpler derivatives.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. For instance:

  • Synthesis Methodology : Various synthetic routes have been developed to produce this compound efficiently, involving reactions that maintain high yields and purity .
  • Biological Evaluation : In vitro assays demonstrated that the compound significantly reduces cytokine levels in activated immune cells, supporting its potential use in therapeutic applications for allergic and inflammatory diseases .

Properties

IUPAC Name

2-[3-(4-methylphenyl)sulfonylindol-1-yl]-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c1-17-8-10-19(11-9-17)30(28,29)22-15-26(21-7-3-2-6-20(21)22)16-23(27)25-14-18-5-4-12-24-13-18/h2-13,15H,14,16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZFKGUEPPPKNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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